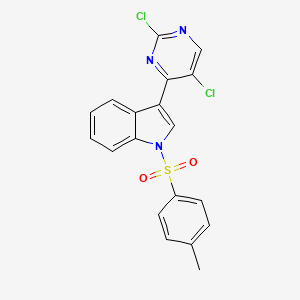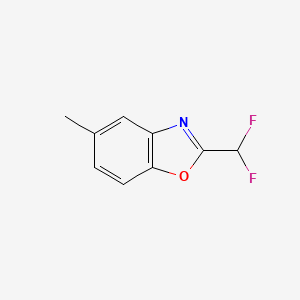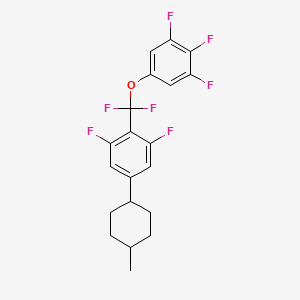
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a heterocyclic structure, incorporating both an indole and a pyrimidine ring, which contributes to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole typically involves the reaction of 2,5-dichloropyrimidine with 1-tosyl-1H-indole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the indole ring to produce different functionalized indoles .
科学的研究の応用
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly as modulators of epidermal growth factor receptor (EGFR) for cancer treatment.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical entities.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole involves its interaction with specific molecular targets, such as EGFR. By binding to these targets, the compound can modulate signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the treatment of cancers that exhibit overactive EGFR signaling .
類似化合物との比較
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial effects.
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole: This compound is structurally similar but features a phenylsulfonyl group instead of a tosyl group, which can influence its reactivity and biological activity.
Uniqueness
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole is unique due to its specific combination of indole and pyrimidine rings, along with the tosyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in medicinal chemistry .
特性
分子式 |
C19H13Cl2N3O2S |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
3-(2,5-dichloropyrimidin-4-yl)-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C19H13Cl2N3O2S/c1-12-6-8-13(9-7-12)27(25,26)24-11-15(14-4-2-3-5-17(14)24)18-16(20)10-22-19(21)23-18/h2-11H,1H3 |
InChIキー |
HPLQOZVMAWRJTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)



![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)


